molecular formula C8H10BNO4 B15052358 [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid

Cat. No.: B15052358
M. Wt: 194.98 g/mol
InChI Key: YXIJIBXBKIQFEU-UHFFFAOYSA-N
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Description

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is a boronic acid derivative featuring a pyridine scaffold with a boronic acid (-B(OH)₂) group at position 3 and a 3-hydroxyoxetane substituent at position 6 (Figure 1). The hydroxyoxetane moiety introduces a polar, oxygen-rich heterocyclic ring with a hydroxyl group, which may enhance hydrogen-bonding interactions and solubility compared to non-hydroxylated analogs. Boronic acids are widely used in medicinal chemistry due to their reversible covalent interactions with biological targets such as proteases, kinases, and bacterial efflux pumps .

Properties

Molecular Formula

C8H10BNO4

Molecular Weight

194.98 g/mol

IUPAC Name

[6-(3-hydroxyoxetan-3-yl)pyridin-3-yl]boronic acid

InChI

InChI=1S/C8H10BNO4/c11-8(4-14-5-8)7-2-1-6(3-10-7)9(12)13/h1-3,11-13H,4-5H2

InChI Key

YXIJIBXBKIQFEU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C2(COC2)O)(O)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution of the hydroxyoxetane moiety can produce a variety of substituted oxetane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition applications. The hydroxyoxetane moiety can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Pyridinyl Boronic Acid Derivatives

Structural Modifications at the Pyridine C-6 Position

The C-6 substituent significantly influences the physicochemical and biological properties of pyridinyl boronic acids. Key analogs include:

Compound Name C-6 Substituent Key Properties/Activities References
[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid 3-Hydroxyoxetane Polar, H-bond donor/acceptor; potential for enhanced solubility and target binding N/A
6-(3-Phenylpropoxy)pyridine-3-boronic acid (76) 3-Phenylpropoxy Potentiates quinolone antibiotics; no cytotoxicity
6-(4-Phenylbutoxy)pyridine-3-boronic acid (77) 4-Phenylbutoxy Similar to 76; retains inhibitory activity
(6-Trifluoromethoxypyridin-3-yl)boronic acid Trifluoromethoxy Electron-withdrawing; may enhance metabolic stability
6-Ethoxypyridine-3-boronic acid Ethoxy Lower steric hindrance; used in Suzuki couplings
6-(Neopentyloxy)pyridine-3-boronic acid Neopentyloxy Bulky substituent; may reduce membrane permeability

Key Observations :

  • Aryl/Alkoxy vs. The hydroxyoxetane group balances polarity and hydrogen-bonding capacity, which could optimize target engagement in hydrophilic environments .
  • Electron-Withdrawing Groups : Trifluoromethoxy substituents (e.g., in [6-(Trifluoromethoxy)pyridin-3-yl]boronic acid) increase boronic acid acidity, enhancing reactivity toward diols or serine residues in enzymes .
Anticancer Activity
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) .
  • Pyridinyl boronic acids (76/77): Non-cytotoxic at tested concentrations but potentiate quinolone antibiotics by inhibiting bacterial efflux pumps .

Comparison : The hydroxyoxetane group’s polarity may reduce cytotoxicity compared to aromatic analogs like phenanthren-9-yl boronic acid. However, its ability to interact with hydrophilic enzyme pockets (e.g., proteases) warrants further investigation.

Enzyme Inhibition
  • [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits fungal histone deacetylase (MoRPD3) at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Aliphatic boronic acids (e.g., compound 2 in PBP1b studies) show variable inhibitory activity depending on substituent positioning .

Physicochemical Properties

  • LogP and Solubility : Hydroxyoxetane’s polarity likely reduces logP compared to aryl/alkoxy analogs, improving aqueous solubility. For example, 6-(3-phenylpropoxy)pyridine-3-boronic acid (76) has higher lipophilicity, favoring membrane penetration .
  • Reactivity : Boronic acids with electron-withdrawing groups (e.g., trifluoromethoxy) form stronger ester bonds with diols, relevant for drug delivery or sensor applications .

Biological Activity

[6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits unique structural features, which facilitate interactions with various biomolecules, thereby influencing biological processes.

Chemical Structure and Properties

The compound's molecular formula is C8H10BNO4C_8H_{10}BNO_4, and it contains a pyridine ring and a hydroxyoxetane moiety. The boronic acid functional group allows for reversible covalent bonding with diols, which is crucial for its biological activity. The presence of the pyridine ring contributes to its potential as an antimicrobial and anticancer agent.

The biological activity of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid is primarily attributed to its ability to interact with biomolecules through reversible covalent bonding. This interaction allows it to inhibit certain enzymes, particularly those involved in carbohydrate metabolism, by forming stable complexes with cis-diols present on the enzyme's active site. Such mechanisms are significant in the development of therapeutic agents targeting metabolic pathways.

Biological Activities

  • Antimicrobial Activity :
    • Boronic acids, including this compound, have shown potential as inhibitors of bacterial efflux pumps. For instance, studies have indicated that derivatives can enhance the efficacy of antibiotics against resistant strains of bacteria such as Staphylococcus aureus by inhibiting the NorA efflux pump .
  • Anticancer Properties :
    • Research indicates that compounds similar to [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid can inhibit cancer cell proliferation. For example, derivatives of pyridylboronic acids have demonstrated the ability to act as inhibitors in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Study on Antimicrobial Efficacy

A study evaluated the activity of various pyridine-3-boronic acid derivatives against S. aureus strains. It was found that specific derivatives could potentiate the action of ciprofloxacin by increasing its accumulation within bacterial cells, thus overcoming resistance mechanisms .

Anticancer Activity Assessment

In vitro studies have shown that certain derivatives exhibit IC50 values lower than traditional chemotherapeutics like cisplatin, indicating their potential as effective anticancer agents. For example, one derivative demonstrated an IC50 value of 4.6 μM against HeLa cervical cancer cells, highlighting its promising biological activity .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-Hydroxypyridine-3-boronic acidPyridine ring with hydroxyl groupStronger hydrogen bonding potential
4-Pyridineboronic acidSimple pyridine-boron structureMore straightforward synthesis; less steric hindrance
2-Methoxy-5-pyridineboronic acidMethoxy substitution on pyridineEnhanced solubility and reactivity
4-(Diethylaminocarbonyl)phenylboronic acidCarbonyl group additionPotentially greater biological activity

The unique combination of the hydroxyoxetane structure and pyridine ring in [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid may provide distinct reactivity patterns and biological interactions compared to other boronic acids.

Q & A

Q. What are the optimal storage conditions for [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid to ensure stability during experiments?

  • Methodological Answer: Store the compound at 0–6°C in airtight, light-protected containers under inert gas (e.g., argon) to minimize hydrolysis and oxidation. Thermogravimetric analysis (TGA) of structurally similar boronic acids (e.g., pyrene-1-boronic acid) shows stability up to 600°C under controlled conditions, but ambient moisture and oxygen accelerate degradation . Pre-dry storage vials and use molecular sieves to absorb residual moisture.

Q. How can I verify the purity of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid before use in Suzuki-Miyaura coupling?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and cross-validate with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹¹B NMR). For example, LCMS analysis of analogous compounds (e.g., trifluoromethylpyridinyl boronic acids) uses retention time (e.g., 1.26 minutes under SMD-TFA05 conditions) and mass-to-charge ratio (e.g., m/z 366 [M+H]⁺) to confirm identity and purity .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or skin contact. Safety data sheets (SDS) for structurally related boronic acids (e.g., 6-(BOC-methylamino)pyridine-3-boronic acid) indicate risks of irritation upon exposure. In case of contact, rinse affected areas with water for ≥15 minutes and seek medical attention for persistent symptoms .

Advanced Research Questions

Q. How can I mitigate boroxine formation during mass spectrometry (MS) analysis of [6-(3-Hydroxyoxetan-3-yl)-3-pyridyl]boronic acid?

  • Methodological Answer: Derivatize the boronic acid with diols (e.g., 2,3-butanedione) or sugars to form cyclic boronic esters, which prevent dehydration/trimerization. For MALDI-MS, use a matrix such as α-cyano-4-hydroxycinnamic acid (CHCA) and optimize laser energy to avoid fragmentation. Leitner et al. demonstrated successful analysis of boronic acid-peptide conjugates using this approach .

Q. What strategies resolve contradictory data in cross-coupling reactions involving this boronic acid?

  • Methodological Answer: If low yields or side products occur, optimize reaction parameters:
  • Catalyst System: Use Pd(PPh₃)₄ or XPhos Pd G3 with aqueous Na₂CO₃ as base in THF/water (3:1 v/v) at 80°C .
  • Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) or preparative HPLC.
  • Byproduct Analysis: Characterize boroxines via ¹¹B NMR (δ = 28–30 ppm for trimeric forms) .

Q. How does the hydroxyoxetane moiety influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer: The hydroxyoxetane group enhances solubility and metabolic stability compared to unsubstituted boronic acids. Rational design via computational docking (e.g., AutoDock Vina) can predict binding affinity to target enzymes (e.g., proteasomes). For example, boronic acids with polar substituents show improved bioisosteric replacement efficacy in kinase inhibitors .

Q. What computational methods predict the thermal degradation pathways of this compound?

  • Methodological Answer: Use density functional theory (DFT) calculations (B3LYP/6-31G* level) to model bond dissociation energies (BDEs) and identify weak points (e.g., B–O bonds). TGA-FTIR coupled analysis of similar compounds (e.g., 3-pyridinylboronic acids) reveals CO₂ and H₂O as primary degradation products above 300°C .

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